6-Quinoxalineethanamine
Overview
Description
6-Quinoxalineethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and various industrial applications. The structure of this compound consists of a quinoxaline ring fused with an ethanamine group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinoxalineethanamine typically involves the condensation of o-phenylenediamine with α-diketones. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of a catalyst such as zinc triflate in acetonitrile, which yields quinoxaline derivatives . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs scalable methods such as solvent-free conditions, the use of recyclable catalysts, and green chemistry principles to minimize environmental impact . These methods ensure efficient production while adhering to sustainable practices.
Chemical Reactions Analysis
Types of Reactions
6-Quinoxalineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Quinoxalineethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Quinoxalineethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes, interfere with DNA synthesis, and modulate signaling pathways. For example, quinoxaline derivatives have been shown to inhibit topoisomerases and kinases, leading to anticancer and antimicrobial effects . The specific molecular targets and pathways depend on the functional groups present on the quinoxaline ring and the nature of the substituents .
Comparison with Similar Compounds
Similar Compounds
Cinnolines: Another class of nitrogen-containing heterocycles with similar biological activities.
Quinazolines: Known for their use in medicinal chemistry, particularly as anticancer agents.
Phthalazines: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of 6-Quinoxalineethanamine
This compound is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-quinoxalin-6-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUKIHULEODGRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651845 | |
Record name | 2-(Quinoxalin-6-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910395-65-2 | |
Record name | 2-(Quinoxalin-6-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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